molecular formula C16H23N3O3S B7443289 1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide

1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide

Cat. No.: B7443289
M. Wt: 337.4 g/mol
InChI Key: RKDVNQZNLMIFIN-UHFFFAOYSA-N
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Description

1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide is a complex organic compound that features both piperidine and pyrrolidine rings. These rings are known for their significant roles in medicinal chemistry due to their unique structural properties and biological activities . The compound’s structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide typically involves multiple steps, starting with the formation of the piperidine and pyrrolidine rings. These rings can be synthesized through various methods, including cyclization reactions and functionalization of preformed rings . The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Mechanism of Action

The mechanism of action of 1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide is unique due to its combination of piperidine and pyrrolidine rings, which provide a distinct structural framework for interacting with biological targets. This dual-ring structure enhances its pharmacological profile and makes it a valuable compound in drug discovery .

Properties

IUPAC Name

1-(4-piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c17-23(21,22)15-8-11-19(12-15)16(20)13-4-6-14(7-5-13)18-9-2-1-3-10-18/h4-7,15H,1-3,8-12H2,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDVNQZNLMIFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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